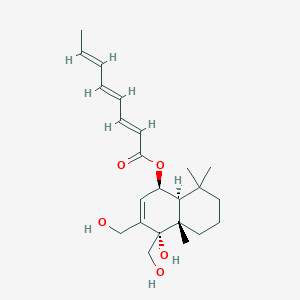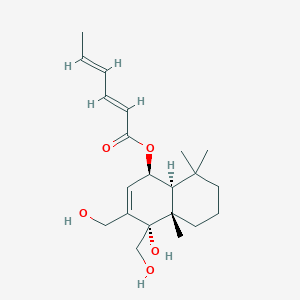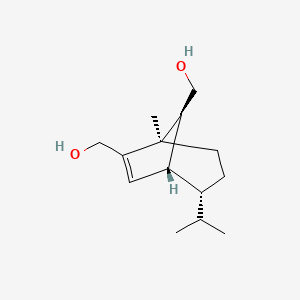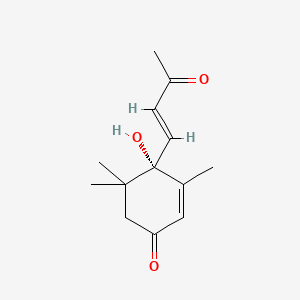
JWH 398 3-chloronaphthyl isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 398 is a synthetic cannabinoid (CB) that acts as an agonist at both the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors (Kis = 2.3 and 2.8 nM, respectively). It has been detected as an additive of herbal mixtures. JWH 398 3-chloronaphthyl isomer differs structurally from JWH 398 by having chlorine positioned on the naphthyl rings at the 3, rather than the 4, position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.
Applications De Recherche Scientifique
Forensic Drug Analysis
JWH 398 3-chloronaphthyl isomer, like other synthetic cannabinoids, can be analyzed using ultra-high performance liquid chromatography (UHPLC) and time-of-flight (TOF) mass spectrometry (MS). This technique is crucial in forensic drug analysis, particularly in the identification of synthetic cannabinoids. The analysis includes the separation of controlled substances and their non-controlled positional isomers, providing valuable insights for law enforcement and forensic investigations (Marginean, Rowe, & Lurie, 2015).
Analytical Chemistry and Forensic Toxicology
The differentiation of isomers of synthetic cannabinoids like JWH 398 is a critical task in analytical chemistry and forensic toxicology. Techniques such as gas chromatography–electron ionization–tandem mass spectrometry (GC–EI–MS–MS) are employed for this purpose. These methods are essential for differentiating halogen positional isomers of aromatic compounds, which is a significant challenge due to their structural similarities (Kohyama et al., 2017).
Nanocluster Research
In the broader context of nanoscience, ligand effects on the stability of isomers are explored to understand their energy landscapes. Studies on nanoclusters, such as Au24(SR)20, reveal how ligands like -CH2CH2Ph and -CH2Ph-(t)Bu significantly influence the stability of different isomers. This research provides insights into the structural prediction and design of nanomaterials, which can be applied to various fields, including material science and nanotechnology (Tang, Ouyang, Tian, & Jiang, 2015).
Vibrational Spectroscopy in Protein Analysis
Although not directly related to JWH 398, the principles of vibrational spectroscopy, particularly infrared (IR) spectroscopy, are instrumental in investigating protein structures. This technique, focusing on amide I vibrations, aids in analyzing secondary structures of proteins. Such spectroscopic studies are pivotal in biochemistry and molecular biology for understanding protein function and structure (Barth & Zscherp, 2002).
Propriétés
Nom du produit |
JWH 398 3-chloronaphthyl isomer |
|---|---|
Formule moléculaire |
C24H22ClNO |
Poids moléculaire |
375.9 |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-8-13-26-16-22(20-11-6-7-12-23(20)26)24(27)21-15-18(25)14-17-9-4-5-10-19(17)21/h4-7,9-12,14-16H,2-3,8,13H2,1H3 |
Clé InChI |
VKNIMOHMAKMHOE-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(CCCCC)C2=C1C=CC=C2)C3=C4C(C=CC=C4)=CC(Cl)=C3 |
Synonymes |
(3-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







